molecular formula C20H18N2O2S2 B2520147 (Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 301229-39-0

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No. B2520147
CAS RN: 301229-39-0
M. Wt: 382.5
InChI Key: SWDAURBSOYSTQD-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide, also known as Thioflavin T, is a fluorescent dye that is commonly used in scientific research. It is a member of the thiazole-based amyloid-binding dyes, which are used to detect and quantify amyloid fibrils in vitro and in vivo. Thioflavin T has been extensively studied for its ability to bind to amyloid fibrils and its potential applications in the diagnosis and treatment of amyloid-related diseases.

Scientific Research Applications

Antimicrobial and Anticancer Potentials

A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for antimicrobial and anticancer potentials. The study found that specific compounds in this series demonstrated significant activity against certain microbial strains and cancer cells, highlighting the potential of thiazolidinone derivatives in treating these conditions (Deep et al., 2016).

Synthesis and Structural Analysis

The work of Frolov et al. (2017) involved the synthesis of thiazolidin-4-one derivatives and the analysis of their antimicrobial properties. This study emphasizes the chemical versatility of these compounds and their potential in creating new antimicrobial agents (Frolov et al., 2017).

Novel Synthesis Methods

Zidar et al. (2009) developed a method for the synthesis of thiazolidine derivatives using microwave-assisted synthesis. This innovation could streamline the production of these compounds for research and potential therapeutic applications (Zidar et al., 2009).

Green Chemistry Approach

Horishny and Matiychuk (2020) reported a green chemistry approach to synthesizing benzamides, which are structurally related to thiazolidinone compounds. Their method prioritizes environmental friendliness and efficiency, which is crucial in modern pharmaceutical synthesis (Horishny & Matiychuk, 2020).

properties

IUPAC Name

N-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-13(2)15-10-8-14(9-11-15)12-17-19(24)22(20(25)26-17)21-18(23)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDAURBSOYSTQD-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

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